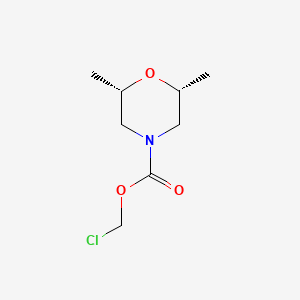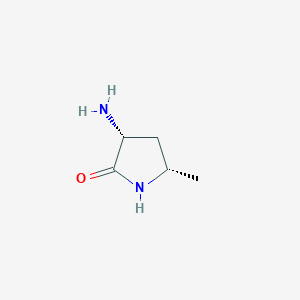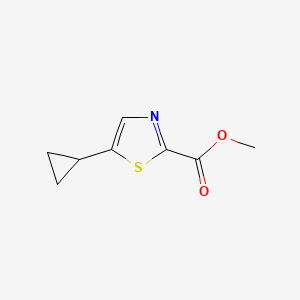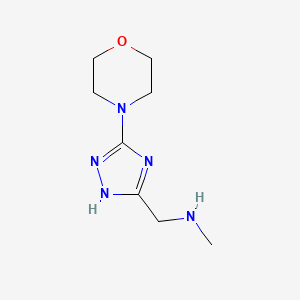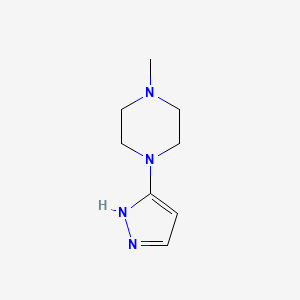![molecular formula C10H17N3O B13340767 [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other alkylation methods.
Attachment of the Isopropyl Group: The isopropyl group can be added via Friedel-Crafts alkylation or other suitable alkylation reactions.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-Cyclobutyl-1H-1,2,3-triazol-4-yl]methanol
- [5-Cyclobutyl-1-(methyl)-1H-1,2,3-triazol-4-yl]methanol
- [5-Cyclobutyl-1-(ethyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
- Structural Features : The presence of the isopropyl group distinguishes [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol from other similar compounds, potentially leading to unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(5-cyclobutyl-1-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(8-4-3-5-8)9(6-14)11-12-13/h7-8,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
FTLIWXLYWWHCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(N=N1)CO)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


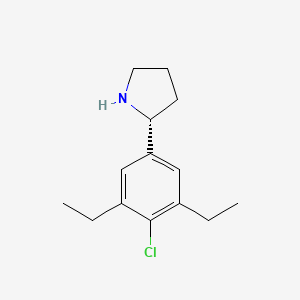

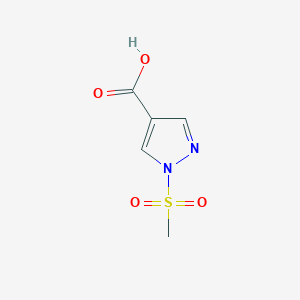
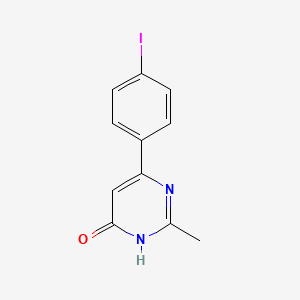
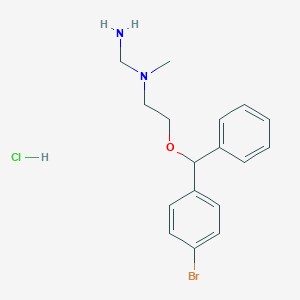
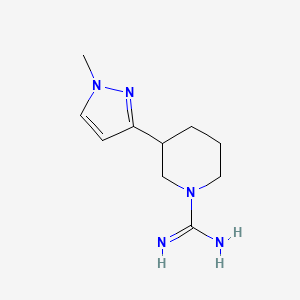

![Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
